This compound is a hybrid molecule designed using the pharmacophore hybridization approach, which is widely used for the design of drug-like small molecules with anticancer properties . The structure of the synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra . Anticancer activity was studied in vitro for the title compound .
The synthesis of this compound involves a “cost-effective” approach . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound .
The molecular structure of this compound includes a thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
The chemical reactions involved in the synthesis of this compound include alkylation and acylation . The reactions were confirmed by 2D NMR spectroscopic analysis .
The physical and chemical properties of this compound were confirmed by 1H, 13C, 2D NMR and LC-MS spectra . The yield of the synthesized compound was 90% .
Several studies investigate the impact of different substituents on the biological activity of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. This information is crucial for optimizing the pharmacological properties of these compounds [, , ].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8